1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which are cyclic urea derivatives. This compound has gained attention for its potential applications in medicinal chemistry, particularly as an inhibitor of cytochrome P450 17A1, an enzyme implicated in steroidogenesis and androgen-dependent disorders such as prostate cancer. The structural formula for this compound is C₉H₁₄N₄O, and it features a five-membered imidazolidinone ring substituted with a pyrrolidine moiety.
This compound is classified under medicinal chemistry, specifically within the category of heterocyclic compounds that contain nitrogen in their ring structure. It has been identified as a potential therapeutic agent due to its inhibitory effects on specific enzymes involved in hormone synthesis . The classification can be further refined into:
The synthesis of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors such as pyrrolidine derivatives with isocyanates or isothiocyanates to form the imidazolidinone framework.
Key steps in the synthesis may include:
The molecular structure of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be represented as follows:
Key structural features include:
The compound's stereochemistry may influence its biological activity, particularly in terms of enzyme interaction.
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can participate in various chemical reactions typical of imidazolidinones, including:
These reactions are essential for exploring modifications that could enhance its therapeutic efficacy or reduce side effects.
The mechanism of action for 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one primarily involves its role as an inhibitor of cytochrome P450 17A1. This enzyme catalyzes critical steps in steroid hormone biosynthesis, particularly in converting pregnenolone to dehydroepiandrosterone and testosterone.
The inhibition process can be summarized as follows:
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 174.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profile, aiming to optimize its therapeutic potential while minimizing adverse effects .
The synthesis of 1-ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one employs convergent strategies, typically involving separate preparation of the imidazolidinone core and pyrrolidine moiety followed by regioselective coupling. A prominent route utilizes N-(2,2-diethoxyethyl)ureas as key intermediates, where acid-catalyzed cyclization generates an imidazolinium cation that undergoes nucleophilic trapping. For the target compound, 1-(2,2-diethoxyethyl)-3-ethylurea is prepared from 2,2-diethoxyethan-1-amine and ethyl isocyanate (yield: 85–92%). Subsequent TFA-catalyzed cyclization (toluene, reflux) with 3-aminopyrrolidine affords the title compound in 78% yield after deprotection [6]. Alternative pathways include:
Table 1: Multi-Step Synthetic Approaches Comparison
| Intermediate | Reaction Conditions | Yield (%) | Limitations |
|---|---|---|---|
| N-(2,2-Diethoxyethyl)-3-ethylurea | TFA (15 eq), toluene, reflux | 78 | Requires acetal deprotection |
| 1-Ethylimidazolidin-2-one | 3-Bromopyrrolidine, K₂CO₃, DMF | 70 | Low regioselectivity (N1 vs N3) |
| 1-Ethyl-3-aminopyrrolidine | Reductive amination, NaBH₃CN | 65 | Racemic mixture formation |
Catalytic methods enhance atom economy and stereocontrol during imidazolidinone assembly. Palladium-catalyzed carbonylative cyclization is effective: 1,2-diaminoethane and ethyl isocyanate undergo carbonylation (Pd(OAc)₂, CO (1 atm), 80°C) to form 1-ethylimidazolidin-2-one in 88% yield [6]. For asymmetric induction, organocatalysts like N-(1-carbamoylcyclopentyl)-(S)-prolinamide facilitate enantioselective imidazolidinone synthesis via hydrogen-bond-directed cyclization, achieving up to 92% ee for chiral analogs [5]. Lewis acid catalysis (ZnCl₂, TiCl₄) accelerates ring closure in N-(2-aminoethyl)-N'-ethylurea precursors, reducing reaction times from 12 h to 2 h with >95% conversion [3] [6].
Regioselectivity at the pyrrolidine N1 vs. N3 positions is critical. Quantum chemistry calculations reveal that imidazolinium cation intermediates (e.g., B and D in Scheme 4 of [6]) govern selectivity: Cation D (4-substitution pathway) is 7.3 kcal/mol more stable than cation B (5-substitution), favoring N3-attachment in pyrrolidine. Experimental validation shows that TFA concentration modulates selectivity—low catalyst load (1 eq) achieves >20:1 N3:N1 regioselectivity due to suppressed cation isomerization [6]. N-Protection strategies further enhance control:
Solvent-free methods minimize waste and improve efficiency:
Table 2: Green Chemistry Metrics for Synthetic Routes
| Method | E-factor | Reaction Time | Yield (%) |
|---|---|---|---|
| Microwave (PPE-mediated) | 0.8 | 3 min | 90 |
| Enzymatic (CAL-B/ILs) | 1.5 | 6 h | 85 |
| Solvent-Free TFA (1 eq) | 1.2 | 2 h | 75 |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: